molecular formula C15H13NO3 B6376619 2-Cyano-4-(3,5-dimethoxyphenyl)phenol CAS No. 1261891-64-8

2-Cyano-4-(3,5-dimethoxyphenyl)phenol

Cat. No.: B6376619
CAS No.: 1261891-64-8
M. Wt: 255.27 g/mol
InChI Key: ABWYNGRNXDWHOX-UHFFFAOYSA-N
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Description

2-Cyano-4-(3,5-dimethoxyphenyl)phenol is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol This compound is characterized by the presence of a cyano group (-CN) and two methoxy groups (-OCH3) attached to a phenyl ring, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(3,5-dimethoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(3,5-dimethoxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-Cyano-4-(3,5-dimethoxyphenyl)phenol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex organic molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3,5-dimethoxyphenyl)phenol depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-4-(3,5-dimethoxyphenyl)ethylamine: Similar structure but with an ethylamine group instead of a phenol group.

    2-Cyano-4-(3,5-dimethoxyphenyl)methanol: Similar structure but with a methanol group instead of a phenol group.

Uniqueness

2-Cyano-4-(3,5-dimethoxyphenyl)phenol is unique due to the combination of its cyano, methoxy, and phenol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-13-6-11(7-14(8-13)19-2)10-3-4-15(17)12(5-10)9-16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWYNGRNXDWHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684863
Record name 4-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-64-8
Record name 4-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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